Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate
CAS No.:
Cat. No.: VC16208705
Molecular Formula: C6H8F2O2
Molecular Weight: 150.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H8F2O2 |
---|---|
Molecular Weight | 150.12 g/mol |
IUPAC Name | methyl 1-(difluoromethyl)cyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C6H8F2O2/c1-10-5(9)6(2-3-6)4(7)8/h4H,2-3H2,1H3 |
Standard InChI Key | UJHLWXMZFAVEEQ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1(CC1)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate possesses the molecular formula C₆H₈F₂O₂ and a molecular weight of 162.12 g/mol. Its structure combines a cyclopropane core with a difluoromethyl (-CF₂H) group and a methyl ester (-COOCH₃) at the 1-position. The cyclopropane ring introduces significant ring strain (approximately 27 kcal/mol), while the electron-withdrawing difluoromethyl group modulates electronic density, enhancing electrophilicity at the carboxylate moiety .
Key Structural Features:
-
Cyclopropane Ring: The three-membered carbon ring imposes angular strain, increasing reactivity in ring-opening and addition reactions.
-
Difluoromethyl Group: The -CF₂H substituent provides polarity and metabolic stability, common in bioactive molecules.
-
Ester Functional Group: The methyl ester serves as a protecting group for carboxylic acids and participates in hydrolysis or transesterification reactions.
Table 1: Comparative Analysis of Cyclopropane Carboxylates
Compound Name | Molecular Formula | Substituent | Key Properties |
---|---|---|---|
Methyl cyclopropanecarboxylate | C₅H₈O₂ | -H | Lower polarity, simpler reactivity |
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | C₆H₇F₃O₂ | -CF₃ | Higher lipophilicity, enhanced stability |
Methyl 1-formylcyclopropane-1-carboxylate | C₆H₈O₃ | -CHO | Reactive aldehyde group for conjugation |
Synthetic Methodologies
The synthesis of methyl 1-(difluoromethyl)cyclopropane-1-carboxylate typically involves cyclopropanation strategies, leveraging transition-metal catalysis or carbene insertion. A notable approach, adapted from analogous cyclopropane syntheses, employs the Ti-Claisen condensation methodology .
Ti-Claisen Condensation Protocol
In a modified procedure based on the synthesis of methyl 1-formylcyclopropane-1-carboxylate , titanium-mediated cyclopropanation is achieved as follows:
-
Reagent Preparation: A titanium(IV) chloride complex is generated in situ using TiCl₄ and a Lewis base (e.g., triethylamine).
-
Cyclopropanation: A dihaloalkane precursor (e.g., 1,3-dibromopropane) reacts with the titanium complex, forming a titanacyclopropane intermediate.
-
Electrophilic Quenching: Introduction of difluoromethyl groups via electrophilic fluorination agents (e.g., Selectfluor®) yields the difluoromethyl-substituted cyclopropane.
-
Esterification: The carboxylic acid intermediate is methylated using dimethyl sulfate or iodomethane in the presence of a base.
Critical Considerations:
-
Steric hindrance from the difluoromethyl group necessitates optimized reaction temperatures (0–25°C) to prevent side reactions.
-
Purification via fractional distillation or column chromatography ensures high yields (>75%) and purity (>95%).
Reactivity and Functionalization
The compound’s reactivity is dominated by two sites: the cyclopropane ring and the ester group.
Ring-Opening Reactions
Under acidic or nucleophilic conditions, the cyclopropane ring undergoes cleavage:
-
Acid-Catalyzed Hydrolysis: Yields γ,γ-difluoroglutaric acid derivatives.
-
Nucleophilic Attack: Thiols or amines open the ring to form linear thioether or amine products.
Ester Transformations
-
Hydrolysis: Treatment with aqueous NaOH produces 1-(difluoromethyl)cyclopropane-1-carboxylic acid, a potential pharmacophore.
-
Transesterification: Alcohol exchange reactions facilitate the synthesis of higher alkyl esters.
Compound | Target | Activity |
---|---|---|
Cyclopropavir | DNA polymerase | Antiviral |
Ticagrelor | P2Y₁₂ receptor | Antiplatelet |
SQ-109 | MmpL3 (Mycobacteria) | Antitubercular |
Future Directions
Research opportunities include:
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral cyclopropane derivatives.
-
Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
-
Material Science: Incorporating fluorinated cyclopropanes into polymers for enhanced thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume